LEPTOMYCIN B FROM STREPTOMYCES SP

Description

Discovery and Classification within Natural Products Research

Leptomycin B was first identified as an antifungal antibiotic produced by strains of the soil bacterium Streptomyces. invivogen.comcellsignal.com Natural products, which are secondary metabolites produced by organisms, have historically been a rich source of bioactive compounds for drug discovery. mdpi.com Leptomycin B falls into the class of polyketides, a diverse group of natural products characterized by their complex structures and wide range of biological activities. pnas.org

The initial interest in Leptomycin B stemmed from its antifungal properties. However, its profound impact on eukaryotic cells at nanomolar concentrations quickly drew the attention of cell biologists. nih.gov Further research revealed its highly specific mechanism of action, establishing it as a key chemical probe in the field of molecular and cell biology.

The Role of Streptomyces Species as a Biosynthetic Source

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. mdpi.com These filamentous bacteria possess complex genetic machinery for the biosynthesis of natural products. The gene cluster responsible for Leptomycin B production, designated as the "lep" cluster, has been identified and sequenced from Streptomyces sp. ATCC 39366. nih.gov

This cluster contains the polyketide synthase (PKS) modules and a P450-encoding gene necessary for the assembly of the Leptomycin B molecule. nih.gov The successful heterologous expression of this gene cluster in Streptomyces lividans confirmed its role in producing both Leptomycin A and Leptomycin B. nih.gov This breakthrough not only provided insights into the biosynthesis of leptomycins but also paved the way for generating novel analogs through genetic engineering. nih.gov

Historical Context of Nucleocytoplasmic Transport Inhibition Research

The separation of the nucleus and cytoplasm in eukaryotic cells necessitates a tightly regulated system for the transport of macromolecules between these two compartments. This process, known as nucleocytoplasmic transport, is crucial for a multitude of cellular functions, including gene expression, signal transduction, and cell cycle control. invivogen.comnih.gov The discovery of molecules that could specifically inhibit this transport was a pivotal moment in cell biology.

Before the identification of Leptomycin B's specific target, the mechanisms governing nuclear export were not well understood. The finding that Leptomycin B potently and specifically inhibits the function of a key nuclear export receptor was a landmark discovery. nih.govcapes.gov.br This made Leptomycin B the first small-molecule inhibitor of nuclear export to be identified, providing researchers with an unprecedented tool to study the dynamics and regulation of this fundamental process. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

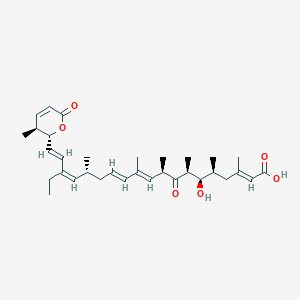

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2R,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19-/t22-,24+,25-,26+,27-,29-,33-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHGFWEQXFSBS-NRQIOVFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@@H]1[C@H](C=CC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87081-35-4 | |

| Record name | 2,10,12,16,18-Nonadecapentaenoic acid, 19-[(2S,3S)-3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-, (2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action: Inhibition of Chromosomal Region Maintenance 1 Crm1 /exportin 1

Direct Interaction with CRM1/Exportin 1

Leptomycin B exerts its function through direct binding to the CRM1 protein. consensus.app This interaction is not a simple association but involves a covalent modification that leads to the inactivation of the exportin.

The cornerstone of Leptomycin B's mechanism is the covalent and essentially irreversible binding to a specific cysteine residue within the NES-binding groove of CRM1. nih.govpnas.org In human CRM1, this critical residue is Cysteine 528 (Cys528). nih.govpnas.org The α,β-unsaturated δ-lactone ring of Leptomycin B acts as a Michael acceptor, reacting with the sulfhydryl group of the cysteine residue. pnas.orgpnas.org This Michael-type addition results in the formation of a stable, covalent bond between the inhibitor and the CRM1 protein. pnas.org Structural analyses have further revealed that after this initial covalent conjugation, the lactone ring of Leptomycin B is hydrolyzed to a hydroxy acid. This hydrolysis leads to extensive electrostatic interactions between the modified inhibitor and residues within the NES-binding groove, further solidifying the adduct and rendering the inhibition virtually irreversible. nih.gov In the fission yeast Schizosaccharomyces pombe, the equivalent critical residue is Cys529, and a mutation of this cysteine to serine confers resistance to Leptomycin B, highlighting its essential role in the inhibitor's binding. pnas.orgnih.gov

By covalently occupying the NES-binding groove of CRM1, Leptomycin B physically obstructs the binding of cargo proteins that possess a nuclear export signal. invivogen.comsigmaaldrich.com The NES is a short amino acid sequence rich in hydrophobic residues, such as leucine, that is recognized by CRM1. pnas.org The binding of Leptomycin B to this groove effectively prevents the association of NES-containing cargo with CRM1, thereby inhibiting the formation of the export complex. pnas.orgconsensus.app This competitive inhibition is a direct consequence of the covalent modification of Cys528, which lies at the heart of the NES recognition site. invivogen.compnas.org

Impact on Ran-GTP-CRM1-NES Export Complex Dynamics

The formation of a stable ternary export complex, consisting of CRM1, the small GTP-binding protein Ran in its GTP-bound state (Ran-GTP), and the NES-containing cargo, is a prerequisite for successful nuclear export. Ran-GTP binding to CRM1 enhances the affinity of CRM1 for its cargo. pnas.orgnih.gov Leptomycin B disrupts the formation of this crucial complex. pnas.org By binding to CRM1, Leptomycin B prevents the cooperative binding of both Ran-GTP and the NES-cargo, effectively halting the assembly of the export complex. nih.gov Furthermore, studies have shown that Leptomycin B treatment leads to a redistribution of CRM1 itself, causing it to accumulate in the cytoplasm. nih.govnih.gov This suggests that Leptomycin B not only inhibits the export of cargo but also impairs the nuclear import of CRM1, further disrupting the entire nuclear export cycle. nih.govnih.goviaea.org

Cellular and Molecular Effects of Leptomycin B

Regulation of Protein Nucleocytoplasmic Localization

The primary mechanism of action of Leptomycin B is the disruption of the normal trafficking of proteins between the nucleus and the cytoplasm. By inhibiting CRM1, LMB causes the nuclear sequestration of proteins that possess a nuclear export signal (NES) and normally shuttle between these two compartments. This forced nuclear accumulation has profound effects on cellular function, as the localization of a protein is often critical for its activity.

Nuclear Accumulation of NES-Containing Proteins

Leptomycin B's inhibition of CRM1-mediated nuclear export leads to the accumulation of a diverse array of proteins within the nucleus. This effect has been observed across various cell types and has made LMB an invaluable tool for studying nucleocytoplasmic transport. invivogen.com The retention of these proteins in the nucleus can alter their function, leading to significant downstream cellular consequences.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancer cells with wild-type p53, its tumor-suppressive function is compromised by its enhanced export from the nucleus to the cytoplasm, where it is targeted for degradation. aacrjournals.org Leptomycin B treatment prevents this nuclear export, leading to the nuclear accumulation and stabilization of p53. invivogen.comcellsignal.comnih.gov This nuclear retention of p53 enhances its transcriptional activity, leading to the induction of p53-responsive genes such as p21(CIP1/WAF1) and MDM2. nih.gov The increased nuclear levels of p53 can trigger cell cycle arrest and apoptosis, highlighting the anti-tumor potential of inhibiting nuclear export. aacrjournals.orgnih.gov Studies have shown that in human primary fibroblasts and various cancer cell lines, LMB treatment leads to a significant increase in total and nuclear p53 levels. nih.govresearchgate.net

Leptomycin B significantly impacts the localization and function of key players in the innate immune system. The DNA sensor cyclic GMP-AMP synthase (cGAS) is found in both the cytoplasm and the nucleus. nih.govsigmaaldrich.com For cGAS to sense cytosolic DNA and initiate an interferon response, it must be present in the cytoplasm. nih.govfrontiersin.org LMB-mediated inhibition of CRM1 leads to the nuclear accumulation of cGAS, thereby impairing its ability to detect cytosolic DNA and consequently reducing the production of type I interferons. invivogen.comnih.gov A functional nuclear export signal (NES) has been identified in cGAS, and its mutation results in the sequestration of cGAS in the nucleus, mimicking the effect of LMB. nih.govnih.gov

Similarly, Interleukin-1 receptor-associated kinase 1 (IRAK-1), a crucial mediator of Toll-like receptor and interleukin-1 receptor signaling, shuttles between the nucleus and cytoplasm. invivogen.com Treatment with LMB causes the nuclear accumulation of IRAK-1. invivogen.com

The NOD-like receptor family member NLRC5, a transcriptional regulator of major histocompatibility complex (MHC) class I genes, also undergoes nucleocytoplasmic shuttling. nih.gov Inhibition of CRM1 by LMB results in a significant increase in the nuclear localization of NLRC5, which is essential for its function in transactivating MHC class I genes. nih.govnih.gov

The subcellular localization of components of signal transduction pathways is crucial for their proper function. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. MAPK (ERK) is typically anchored in the cytoplasm by MAPK kinase (MAPKK or MEK), which possesses a nuclear export signal. researchgate.net Treatment with Leptomycin B disrupts the cytoplasmic localization of MAPKK, leading to the nuclear accumulation of both MAPKK and MAPK. researchgate.netsigmaaldrich.com

The transcription factor NF-κB is a central regulator of inflammatory and immune responses. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is degraded, and NF-κB translocates to the nucleus. Newly synthesized IκBα enters the nucleus to terminate NF-κB signaling and export it back to the cytoplasm. This process is dependent on a nuclear export signal in IκBα and is sensitive to LMB. bohrium.comnih.gov Pretreatment of cells with LMB blocks the nuclear export of IκBα, causing its nuclear accumulation. bohrium.com This nuclear IκBα is resistant to signal-induced degradation, thereby inhibiting NF-κB transcriptional activation. bohrium.com

The catalytic subunit of protein kinase A (PKA) is also subject to nucleocytoplasmic shuttling. Its export from the nucleus is mediated by a nuclear export signal and can be blocked by Leptomycin B. sigmaaldrich.com

The precise regulation of the cell cycle depends on the timely localization of key regulatory proteins. Cyclin B1, a crucial component of the M-phase promoting factor (MPF), accumulates in the cytoplasm during the G2 phase and translocates to the nucleus at the onset of mitosis. embopress.orgnih.gov This cytoplasmic localization during interphase is maintained by a continuous process of nuclear export mediated by CRM1. embopress.orgnih.gov Treatment of cells with Leptomycin B inhibits this export, resulting in the premature nuclear accumulation of Cyclin B1 in G2 phase. embopress.orgnih.gov This demonstrates that the cytoplasmic retention of Cyclin B1 is an active process dependent on CRM1-mediated export. nih.govresearchgate.net

Leptomycin B has been instrumental in elucidating the nuclear export mechanisms of viral proteins. The Human Immunodeficiency Virus type 1 (HIV-1) Rev protein is essential for viral replication. It mediates the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm. nih.govnih.govresearchgate.net This function is dependent on a nuclear export signal within the Rev protein that is recognized by the host cell's CRM1. nih.govpnas.org Leptomycin B was identified as a potent inhibitor of the nucleocytoplasmic translocation of Rev, effectively blocking Rev-dependent mRNA export and suppressing HIV-1 replication. nih.govpnas.org This discovery established LMB as the first low-molecular-weight inhibitor of nuclear export and a valuable tool for studying this fundamental cellular process. nih.gov

Interactive Data Tables

Table 1: Effect of Leptomycin B on the Subcellular Localization of Key Proteins

| Protein | Function | Effect of Leptomycin B | Reference(s) |

| p53 | Tumor suppressor | Nuclear accumulation | invivogen.comcellsignal.comnih.govnih.gov |

| cGAS | DNA sensor | Nuclear accumulation | invivogen.comnih.govnih.gov |

| IRAK-1 | Innate immune signaling | Nuclear accumulation | invivogen.com |

| NLRC5 | MHC class I transactivator | Nuclear accumulation | invivogen.comnih.gov |

| MAPK/ERK | Signal transduction | Nuclear accumulation | researchgate.netsigmaaldrich.com |

| IκBα | NF-κB inhibitor | Nuclear accumulation | bohrium.comnih.gov |

| Cyclin B1 | Cell cycle regulation | Nuclear accumulation | embopress.orgnih.govnih.gov |

| MDM2 | p53 negative regulator | Nuclear accumulation | nih.govnih.gov |

| HIV-1 Rev | Viral mRNA export | Nuclear accumulation | nih.govnih.govpnas.org |

Effects on mRNA Export and Ribonucleoprotein Complex Translocation

Leptomycin B exerts its primary effect by targeting Chromosomal Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key receptor for the nuclear export of proteins and RNA that contain a nuclear export signal (NES). cellsignal.cominvivogen.com By binding to CRM1, Leptomycin B effectively halts the translocation of a wide array of cargo molecules from the nucleus to the cytoplasm, thereby disrupting numerous cellular pathways. invivogen.com

One of the most well-characterized effects of Leptomycin B is its potent inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) Rev protein. The Rev protein is crucial for the replication of HIV-1 as it facilitates the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm. nih.govbiorxiv.org This process is mediated by the interaction of the Rev protein's NES with the host cell's CRM1 export receptor. nih.govpnas.org

Leptomycin B, at nanomolar concentrations, blocks the nucleo-cytoplasmic translocation of the Rev protein. nih.gov This inhibition directly prevents the export of Rev-dependent viral mRNAs, ultimately suppressing HIV-1 replication in infected cells, including primary human monocytes. nih.gov The mechanism involves the disruption of the formation of the Rev-CRM1-RanGTP complex, which is essential for the transport of the viral RNA through the nuclear pore complex. nih.gov Research has shown that Leptomycin B can inhibit Rev-dependent gene expression by as much as 60-72%. nih.gov This specific blockade of Rev function has made Leptomycin B a critical tool for studying the intricacies of HIV-1 replication and the CRM1-mediated export pathway. nih.govpnas.org

Beyond its effects on viral mRNA, Leptomycin B also influences the export and subsequent expression of specific cellular mRNA transcripts. A notable example is its impact on cyclooxygenase-2 (COX-2) mRNA. COX-2 is an inducible enzyme often overexpressed in cancer and inflammatory conditions. nih.gov Leptomycin B has been shown to potently inhibit the stabilization of COX-2 mRNA in human mammary and colon cancer cells. nih.gov It achieves this by blocking the time-dependent export of COX-2 mRNA to the endoplasmic reticulum for translation. nih.gov Interestingly, this effect appears to be cell-specific, as Leptomycin B did not affect COX-2 expression induced by lipopolysaccharide in monocytic cells. nih.gov

The nuclear export of other cellular proteins and transcription factors, such as c-Fos, is also sensitive to Leptomycin B. While direct studies on the inhibition of c-Fos mRNA export by Leptomycin B are less detailed, the principle of CRM1-dependent export suggests a potential for modulation. Given that numerous genes, including c-Fos, contain binding sites for transcription factors that shuttle between the nucleus and cytoplasm, inhibiting their export can indirectly affect gene expression. mdpi.com The nuclear accumulation of such regulatory proteins due to Leptomycin B treatment can lead to widespread changes in the transcriptional landscape of the cell.

Cellular Processes Modulation

The inhibition of nuclear export by Leptomycin B triggers a cascade of events that profoundly impact fundamental cellular processes, including cell cycle progression, programmed cell death, and autophagy.

Leptomycin B has been consistently shown to interfere with cell cycle progression, inducing arrest in both the G1 and G2 phases. nih.gov This effect is observed in both tumor cells and normal fibroblasts. nih.gov The arrest is characterized by a significant reduction in the percentage of cells in the S phase (the DNA synthesis phase). nih.gov This cell cycle blockade is a direct consequence of the nuclear sequestration of key cell cycle regulatory proteins that are normally exported to the cytoplasm to perform their functions. For instance, the tumor suppressor protein p53, a critical regulator of the G1 checkpoint, accumulates in the nucleus in the presence of Leptomycin B. cellsignal.comnih.gov This nuclear retention enhances p53's transcriptional activity, leading to the expression of cell cycle inhibitors like p21. nih.gov Similarly, the disruption of the nuclear export of other cell cycle regulators contributes to the observed G1 and G2 arrest.

| Cell Line | Leptomycin B Effect | Reference |

| SiHa (tumor cells) | G1 and G2 phase arrest | nih.gov |

| MRC5 (normal lung fibroblasts) | G1 and G2 phase arrest | nih.gov |

| Neuroblastoma cell lines | G1 arrest | nih.gov |

In many cancer cell types, the cell cycle arrest induced by Leptomycin B is followed by the induction of apoptosis, or programmed cell death. nih.govnih.gov The mechanisms underlying Leptomycin B-induced apoptosis are multifaceted. In U937 leukemia cells, apoptosis is associated with the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov This activation is accompanied by the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP. nih.gov Interestingly, in this cell line, the induction of apoptosis by Leptomycin B was found to be independent of the generation of reactive oxygen species (ROS). nih.gov

In HeLa cells, a functional proteomics approach revealed that Leptomycin B treatment leads to the nuclear accumulation of proteins like prohibitin and Heat shock protein 27 (Hsp27). nih.gov The nuclear sequestration of Hsp27, in particular, appears to be at least partially responsible for the induction of apoptosis. nih.gov This highlights how the disruption of the normal subcellular localization of proteins can trigger cell death pathways.

Recent studies have indicated that Leptomycin B can also modulate the autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components. In gastric carcinoma cells, treatment with Leptomycin B led to an accumulation of the autophagy substrate p62 and an increase in LC3-positive puncta, which are markers of autophagosome formation. tandfonline.com This suggests a disruption in the autophagic degradation process. tandfonline.com The proposed mechanism involves the defective nuclear-cytoplasmic transport of CRM1 cargo proteins that are essential for the proper functioning of the autophagy pathway. tandfonline.com This interference with autophagy may contribute to the anti-cancer effects of Leptomycin B. tandfonline.com

| Cell Line | Leptomycin B Effect on Autophagy | Reference |

| HGC-27 (gastric carcinoma) | Elevated LC3-II and p62, increased LC3-positive puncta | tandfonline.com |

| AGS (gastric carcinoma) | Elevated LC3-II and p62, increased LC3-positive puncta | tandfonline.com |

Broad-Spectrum Effects on Gene Expression Regulation

The inhibition of CRM1-mediated nuclear export by Leptomycin B triggers a cascade of events that broadly impacts gene expression at both transcriptional and post-transcriptional levels. This is not typically due to a direct, global shutdown of mRNA export, as studies in Drosophila have shown that the cytoplasmic levels of the vast majority of mRNAs remain unaffected by LMB treatment. Instead, the effects on gene expression are more nuanced, stemming primarily from the altered subcellular localization and function of key regulatory proteins that are dependent on CRM1 for their nucleocytoplasmic shuttling.

The nuclear retention of transcription factors, co-regulators, and signaling molecules can dramatically alter the transcriptional landscape of the cell. For instance, the tumor suppressor protein p53 is a well-documented cargo of CRM1. nih.gov Treatment with Leptomycin B leads to the nuclear accumulation of p53, thereby enhancing its transcriptional activity. nih.gov This results in the increased expression of p53 target genes, such as the cyclin-dependent kinase inhibitor p21 and the E3 ubiquitin ligase Mdm2, which are critical regulators of the cell cycle and apoptosis. nih.gov

Similarly, the transcription factor Yin Yang 1 (YY1), which can act as both a repressor and an activator of gene expression, is also subject to CRM1-mediated nuclear export. Inhibition of this process by Leptomycin B leads to the nuclear accumulation of YY1, thereby modulating the expression of its target genes.

Beyond transcription factors, Leptomycin B affects the localization of other proteins that indirectly regulate gene expression. For example, Heat shock protein 27 (Hsp27) accumulates in the nucleus upon LMB treatment. The nuclear sequestration of Hsp27 has been linked to the induction of apoptosis. Furthermore, the nuclear export of MAPKAP kinase 2 (MK2), a kinase involved in cellular stress responses, is blocked by Leptomycin B. This results in its nuclear retention and altered signaling cascades that can influence gene expression.

The oncoprotein Bcr-Abl, associated with chronic myelogenous leukemia, is another protein whose cellular localization and activity can be modulated by Leptomycin B. While Bcr-Abl is primarily cytoplasmic, its nuclear entry can be induced under certain conditions. Leptomycin B can then trap it within the nucleus, a process that has been explored for its potential therapeutic implications.

In addition to its effects on protein localization, Leptomycin B can also directly impact the nuclear export of a subset of mRNAs. For example, the export of cyclooxygenase-2 (COX-2) mRNA is inhibited by Leptomycin B at a post-transcriptional level, leading to reduced COX-2 protein expression. researchgate.net This effect is cell-specific and highlights a more direct role for CRM1 in the regulation of certain transcripts. researchgate.net The nuclear export of viral mRNAs, such as those of the Human Immunodeficiency Virus Type 1 (HIV-1), is also a well-established target of Leptomycin B, which blocks the function of the viral Rev protein required for the export of unspliced and partially spliced viral transcripts.

The broad-spectrum effects of Leptomycin B on gene expression are a direct consequence of its highly specific inhibition of CRM1. By disrupting the normal trafficking of a diverse array of regulatory molecules, Leptomycin B initiates a complex and far-reaching reprogramming of cellular gene expression.

| Affected Molecule | Effect of Leptomycin B | Consequence | Cellular Context |

|---|---|---|---|

| p53 | Nuclear accumulation | Increased transcriptional activity | Various cancer cell lines |

| p21 (CDKN1A) | Upregulation of mRNA and protein | Cell cycle arrest | Human fibroblasts |

| Mdm2 | Upregulation of mRNA and protein; nuclear accumulation | Feedback regulation of p53 | Human fibroblasts |

| COX-2 | Inhibition of mRNA export and stabilization | Reduced protein expression | Human mammary cancer cells (MDA-MB-231) |

| Heat Shock Protein 27 (Hsp27) | Nuclear accumulation | Induction of apoptosis | HeLa cells |

| Yin Yang 1 (YY1) | Reduced cytoplasmic levels (nuclear accumulation) | Altered target gene expression | Leishmania-infected macrophages |

| MAPKAP kinase 2 (MK2) | Nuclear accumulation | Altered stress response signaling | Transfected cells |

| KLLN | Increased nuclear fraction | Potential role in proteasomal degradation | Colon and breast cancer cell lines researchgate.net |

| RanBP1 | Strong nuclear accumulation | Disruption of Ran gradient | A549 cells nih.gov |

| Ribosomal protein L25 | Strong nuclear accumulation | Inhibition of ribosome biogenesis | Yeast (Saccharomyces cerevisiae) nih.gov |

Biosynthesis and Bioengineering of Leptomycin B and Its Analogs

Biosynthetic Pathway Elucidation in Streptomyces Species

The journey to understanding Leptomycin B's formation begins with the elucidation of its biosynthetic pathway, a complex process orchestrated by a dedicated set of genes and enzymes within the producing Streptomyces strains.

Polyketide Synthase (PKS) Modules and Associated Genes

The backbone of Leptomycin B is assembled by a type I polyketide synthase (PKS), a large multi-enzyme complex. In Streptomyces sp. ATCC 39366, the gene cluster responsible for leptomycin biosynthesis, designated as the lep cluster, spans a significant 90-kilobase segment of DNA. researchgate.net This cluster is characterized by four large PKS genes: lepA, lepB, lepC, and lepD. researchgate.netnih.gov Together, these genes encode 12 PKS modules, each responsible for a specific step in the elongation and modification of the growing polyketide chain. researchgate.netnih.gov The modular nature of this PKS system allows for the precise construction of the complex leptomycin structure.

| Gene | Function | Number of PKS Modules |

|---|---|---|

| lepA | Polyketide chain elongation and modification | Associated with a portion of the 12 total modules |

| lepB | Polyketide chain elongation and modification | Associated with a portion of the 12 total modules |

| lepC | Polyketide chain elongation and modification | Associated with a portion of the 12 total modules |

| lepD | Polyketide chain elongation and modification | Associated with a portion of the 12 total modules |

Role of Ancillary Enzymes

Beyond the core PKS machinery, ancillary enzymes play a crucial role in tailoring the leptomycin molecule. The lep gene cluster also contains a gene encoding a cytochrome P450 enzyme. researchgate.netnih.gov These enzymes are a diverse superfamily of monooxygenases known for their ability to catalyze a wide array of oxidative reactions, including the hydroxylation of unactivated C-H bonds, which is a common modification in secondary metabolite biosynthesis. researchgate.netresearchgate.net In the context of Leptomycin B, the P450 enzyme is believed to be responsible for specific hydroxylations on the polyketide backbone, contributing to the final structure and biological activity of the compound.

Precursor Metabolism and Incorporation

The building blocks for the polyketide chain of Leptomycin B are derived from primary metabolism. A key precursor for the biosynthesis of Leptomycin B is ethylmalonyl-CoA. nih.gov The production of Leptomycin B in a heterologous host demonstrated that the host organism has the intrinsic capability to synthesize ethylmalonyl-CoA. nih.gov The ethylmalonyl-CoA pathway is a central metabolic route in many bacteria, including Streptomyces, for the assimilation of acetyl-CoA. nih.gov This pathway involves a series of unique CoA-ester intermediates and specialized enzymes, such as crotonyl-CoA carboxylase/reductase, to generate precursors like ethylmalonyl-CoA that are then incorporated into the growing polyketide chain by the PKS modules. nih.gov

Strain Development and Production Optimization in Streptomyces

To enhance the production of Leptomycin B and to generate novel analogs, researchers have focused on developing and optimizing the producing Streptomyces strains through genetic engineering and heterologous expression.

Genetic Manipulation Strategies for Streptomyces

The genetic manipulation of Streptomyces species has been pivotal for both increasing the yield of antibiotics and for creating novel compounds. nih.gov However, introducing foreign DNA into some strains, such as the Leptomycin B producer Streptomyces sp. ATCC 39366, has historically been challenging. nih.gov A significant breakthrough was the development of an optimized electroporation protocol for this strain. nih.gov This method involves treating the mycelium with cell wall weakening agents, like glycine, and carefully controlling electroporation parameters such as field strength and time constant. nih.gov Successful transformation was found to be dependent on using plasmid DNA isolated from a dam-negative E. coli strain, ET12567. nih.gov This optimized protocol achieved a transformation efficiency of 8 x 10² colony-forming units per microgram of plasmid DNA, paving the way for targeted genetic modifications like gene knockouts to produce new leptomycin derivatives. nih.gov

| Parameter | Optimized Condition for Streptomyces sp. ATCC 39366 |

|---|---|

| Mycelium Pre-treatment | Growth in yeast-peptone-dextrose medium with 1% glycine |

| DNA Source | Plasmid DNA from dam (-) ET12567 strain |

| Field Strength | 13 kV/cm |

| Time Constant | 13 ms (B15284909) (25-μF capacitor; 600 Ω parallel resistance) |

| Transformation Efficiency | 8 x 10² CFU/μg plasmid DNA |

Heterologous Expression of Leptomycin Biosynthesis Gene Clusters

A powerful strategy for studying and manipulating biosynthetic pathways is to transfer the entire gene cluster into a more genetically tractable host organism. The complete 90-kb lep gene cluster from Streptomyces sp. ATCC 39366 was successfully cloned and expressed in Streptomyces lividans. researchgate.netnih.gov This heterologous expression resulted in the production of both Leptomycin A and Leptomycin B, confirming that the cloned gene cluster contains all the necessary genetic information for their biosynthesis. researchgate.netnih.gov The successful production of Leptomycin B in S. lividans also indicated that this host possesses the necessary metabolic machinery to supply the required ethylmalonyl-CoA precursor. nih.gov Streptomyces lividans is a favored host for heterologous expression due to its well-characterized genetics and the availability of engineered strains with clean metabolic backgrounds, which can lead to improved production of the target compound. nih.govfrontiersin.org

Bioconversion and Directed Biosynthesis of Leptomycin B Derivatives

The structural modification of Leptomycin B through biological means offers a powerful avenue for producing novel derivatives that may possess altered biological activities and improved pharmacological properties. Microbial transformation leverages the enzymatic machinery of microorganisms to carry out specific chemical reactions on a substrate, in this case, Leptomycin B.

Microbial Transformation Studies to Yield Novel Analogs

In an effort to discover new Leptomycin B derivatives with potentially reduced cytotoxicity, a comprehensive bioconversion screening was conducted utilizing a diverse collection of 29 bacterial and 72 fungal strains. nih.govnih.gov This screening led to the identification of several microorganisms capable of transforming Leptomycin B into novel, more polar metabolites. Subsequent large-scale fermentation and isolation procedures allowed for the characterization of these new analogs. nih.gov

The following microorganisms were identified as effective biocatalysts for the transformation of Leptomycin B:

Aspergillus flavus ATCC 9170: This fungal strain was found to hydroxylate Leptomycin B, yielding 26-hydroxy-LMB . The concentration of this metabolite reached 30% relative to the initial LMB concentration used for the bioconversion. nih.govresearchgate.net

Emericella unguis ATCC 13431: This fungus catalyzed the amidation of the terminal carboxyl group of Leptomycin B with glutamine, resulting in the formation of LMB-24-glutaminamide . This conversion was highly efficient, with a yield of 90%. nih.govresearchgate.net

Streptomyces rimosus ATCC 28893: This bacterial strain was capable of producing two distinct derivatives. It introduced two hydroxyl groups to the Leptomycin B molecule, forming 4,11-dihydroxy-LMB with a yield of 13%. Additionally, it reduced a double bond in the polyketide chain to produce 2,3-dihydro-LMB , with a more substantial yield of 55%. nih.govnih.govresearchgate.net

These microbial transformations demonstrate the versatility of microorganisms in modifying the complex structure of Leptomycin B, leading to the generation of a panel of novel analogs.

| Original Compound | Transforming Microorganism | Resulting Derivative | Yield (%) |

| Leptomycin B | Aspergillus flavus ATCC 9170 | 26-hydroxy-LMB | 30 |

| Leptomycin B | Emericella unguis ATCC 13431 | LMB-24-glutaminamide | 90 |

| Leptomycin B | Streptomyces rimosus ATCC 28893 | 4,11-dihydroxy-LMB | 13 |

| Leptomycin B | Streptomyces rimosus ATCC 28893 | 2,3-dihydro-LMB | 55 |

Structure-Activity Relationship Studies of Biosynthetically Modified Leptomycins

The generation of these novel Leptomycin B analogs through microbial bioconversion provided a valuable opportunity to investigate their structure-activity relationships (SAR). A primary goal of these studies was to determine if the structural modifications resulted in a more favorable biological activity profile, specifically a reduction in cytotoxicity while maintaining or improving the desired inhibitory effect on nuclear export.

The antiproliferative effects of the newly generated derivatives were evaluated. It was observed that the microbial conversion did lead to a reduction in the antiproliferative activity compared to the parent compound, Leptomycin B. nih.govnih.gov This finding suggests that the modifications, such as hydroxylation, amidation, and reduction of a double bond, can mitigate the potent cytotoxicity of LMB.

However, when these derivatives were assessed for their ability to inhibit the nuclear export of the human immunodeficiency virus type 1 (HIV-1) regulatory protein Rev, a key indicator of CRM1 inhibition, none of the metabolites proved to be more potent than Leptomycin B itself. nih.govnih.gov This indicates that while the structural changes reduced general cytotoxicity, they did not enhance the specific inhibitory activity against the CRM1-mediated nuclear export pathway.

Research Applications and Methodologies Utilizing Leptomycin B

Tool for Studying Nucleocytoplasmic Transport Mechanisms

The transport of macromolecules between the nucleus and the cytoplasm is critical for normal cellular function, including gene expression, cell signaling, and cell cycle regulation. invivogen.com Leptomycin B specifically targets and inhibits CRM1, a key receptor responsible for the export of numerous proteins and RNA molecules from the nucleus. invivogen.comnih.gov It does so by forming a covalent bond with a specific cysteine residue (Cys528 in human CRM1) located in the binding groove for the Nuclear Export Signal (NES), thereby preventing the binding and subsequent export of cargo proteins. invivogen.compnas.org This potent and specific inhibition makes LMB an invaluable tool for dissecting the mechanics of nuclear export. nih.gov

A primary application of Leptomycin B is the identification of proteins that are transported out of the nucleus by the CRM1-dependent pathway. Its use has led to the discovery of hundreds of such cargo proteins. pnas.org The fundamental methodology involves treating cells with LMB, which effectively traps any protein that relies on CRM1 for its export within the nucleus. Researchers can then compare the nuclear proteomes of LMB-treated and untreated cells to identify proteins that have accumulated.

This approach has been successfully used to identify a wide range of CRM1 cargo, including transcription factors, tumor suppressors, and cell cycle regulators. nih.govnih.gov For instance, proteins like the DNA sensor cGAS, the serine kinase IRAK-1, and the NOD-like receptor family member NLRC5 have been shown to accumulate in the nucleus following LMB treatment, confirming them as CRM1 cargo. invivogen.com

Table 1: Examples of Proteins Identified as CRM1 Cargo Using Leptomycin B

| Protein | Function | Cellular Context of Study | Reference |

| cGAS | DNA sensor in innate immunity | Human cell lines | invivogen.com |

| IRAK-1 | Kinase in inflammatory signaling | Human cell lines | invivogen.com |

| NLRC5 | Regulator of inflammatory pathways | Human cell lines | invivogen.com |

| p53 | Tumor suppressor | Various cancer cell lines | invivogen.comnih.gov |

| FOXO-3A | Transcription factor (tumor suppressor) | Cancer cell lines | nih.gov |

| Cyclin B1 | Cell cycle regulator | NIH3T3 cells | sigmaaldrich.comresearchgate.net |

Leptomycin B is crucial for validating and studying the function of Nuclear Export Signals (NES), which are short, leucine-rich amino acid sequences that tag proteins for export by CRM1. wikipedia.orgpnas.org By inhibiting the interaction between CRM1 and the NES, LMB allows researchers to determine if a putative sequence is a functional NES. nih.gov

The methodology often involves creating a fusion protein containing a reporter like Green Fluorescent Protein (GFP) and the protein of interest. If the protein normally resides in the cytoplasm, treatment with LMB should cause it to accumulate in the nucleus, provided it has a functional, CRM1-dependent NES. Furthermore, by introducing mutations into the suspected NES sequence, scientists can observe whether this nuclear accumulation upon LMB treatment is abolished, thereby confirming the signal's functionality and identifying key residues. This approach was instrumental in demonstrating that the stress-induced cytoplasmic translocation of MAPKAP kinase 2 (MK2) is dependent on a functional NES that is recognized by the CRM1 export machinery. embopress.org

Investigating Cellular Pathway Regulation

By controlling the subcellular location of key regulatory proteins, Leptomycin B provides a powerful method for investigating the spatial and temporal regulation of complex cellular pathways.

LMB allows for the precise analysis of the dynamic movement of proteins that shuttle between the nucleus and the cytoplasm. Treatment with LMB effectively freezes the export process, causing nuclear accumulation of shuttling proteins and allowing for their visualization and quantification. For example, studies using LMB have revealed that not only does it trap cargo proteins in the nucleus, but it also causes the CRM1 protein itself to redistribute from the nucleus to the cytoplasm. nih.govnih.gov

In A549 cells treated with LMB, a significant decrease in nuclear CRM1 was observed as early as 15 minutes, with the effect being sustained for hours. nih.gov This redistribution suggests a secondary mechanism of action for LMB, where decreasing the nuclear availability of the CRM1 exporter contributes to the nuclear accumulation of its cargo. nih.gov This technique has been used to study the translocation dynamics of many proteins, including MAPKAP kinase 2 (MK2), which rapidly moves to the cytoplasm upon cellular stress, a process that is completely blocked by LMB. embopress.org

Leptomycin B has been shown to reversibly block the cell cycle in both the G1 and G2 phases in mammalian and yeast cells. wikipedia.orgnih.gov This effect stems from its inhibition of the nuclear export of key cell cycle regulators. The crm1 protein is essential for maintaining the proper structure of chromosomes and for the expression of genes required for cell cycle progression. nih.gov

A key example is the regulation of Cyclin B1, a protein essential for entry into mitosis. Cyclin B1 shuttles between the nucleus and cytoplasm, but must accumulate in the nucleus to initiate mitosis. Treatment with LMB blocks the export of Cyclin B1, causing its premature nuclear accumulation. sigmaaldrich.comresearchgate.net This forced localization of Cyclin B1 can disrupt normal cell cycle checkpoints and, in some cell types, trigger apoptosis. researchgate.net These findings establish LMB as a critical tool for investigating the role of protein localization in cell cycle control.

Apoptosis, or programmed cell death, is a tightly regulated process involving complex signaling cascades. nih.gov Leptomycin B has been instrumental in dissecting these pathways by demonstrating the critical role of the subcellular localization of key apoptotic and anti-apoptotic proteins.

LMB induces apoptosis in various cancer cells by forcing the nuclear retention of tumor suppressor proteins like p53. cellsignal.comnih.gov Normally, p53 can be exported to the cytoplasm for degradation, but LMB blocks this export, leading to its nuclear accumulation, activation, and the subsequent initiation of apoptosis. invivogen.comnih.gov

Furthermore, research in U937 leukemia cells has shown that LMB-induced apoptosis is mediated through the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by:

Caspase Activation: LMB treatment leads to the activation of executioner caspases, such as caspase-3. The use of a broad-spectrum caspase inhibitor can block this activation and increase cell survival. nih.gov

Downregulation of Inhibitor Proteins: The expression of anti-apoptotic proteins Mcl-1 and X-Linked Inhibitor of Apoptosis Protein (XIAP) is downregulated following LMB treatment. nih.gov

Mitochondrial Involvement: The apoptosis induced by LMB is associated with the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway. Overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, can effectively reduce the apoptotic response to LMB. nih.gov

These findings highlight how LMB can be used to manipulate protein localization to unravel the specific steps and regulatory checks within apoptotic signaling cascades.

Research in Viral Replication Mechanisms

The nuclear export machinery is a critical host cell pathway that many viruses hijack to facilitate the transport of viral proteins and genetic material from the nucleus to the cytoplasm for the assembly of new virions. Leptomycin B's ability to block this pathway has been instrumental in elucidating the replication strategies of several viruses.

The replication of Human Immunodeficiency Virus-1 (HIV-1) is critically dependent on the viral regulatory protein Rev. medchemexpress.com Rev facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm, a prerequisite for the synthesis of viral structural proteins and enzymes. This process is mediated by a nuclear export signal (NES) within the Rev protein that is recognized by the host's CRM1 export receptor. medchemexpress.comadooq.com

Leptomycin B has been identified as a potent inhibitor of the nucleocytoplasmic translocation of the HIV-1 Rev protein. medchemexpress.com By binding to CRM1, LMB prevents the formation of the Rev-CRM1-RanGTP export complex, effectively sequestering the viral mRNAs within the nucleus. adooq.com This blockade of Rev-dependent mRNA export leads to a suppression of HIV-1 replication, as demonstrated in primary human monocytes. medchemexpress.com The discovery of LMB as the first low-molecular-weight inhibitor of this crucial step in the HIV-1 life cycle has provided a valuable chemical probe for studying the mechanisms of viral mRNA transport. medchemexpress.com

| Finding | Organism/Cell Type | Significance |

| Inhibition of Rev-dependent mRNA export | Human Immunodeficiency Virus-1 (HIV-1) infected cells | Demonstrates the critical role of CRM1 in the HIV-1 replication cycle. |

| Suppression of HIV-1 replication | Primary human monocytes | Highlights the potential of CRM1 inhibitors as antiviral agents. |

| Blockade of Rev nucleo-cytoplasmic translocation | COS Cells | Elucidates the specific step in the Rev pathway targeted by Leptomycin B. |

This table summarizes key research findings on the effect of Leptomycin B on HIV-1 Rev protein function.

The replication of Herpes Simplex Virus 1 (HSV-1), a large DNA virus, also relies on the host nuclear export machinery. The viral immediate-early protein ICP27 plays a central role in this process, facilitating the export of viral mRNAs. Research has shown that Leptomycin B can block the replication of HSV-1 in cell culture. cellsignal.cominvivogen.com This inhibition is associated with the suppression of late viral protein synthesis and a block in the release of progeny virions. cellsignal.com

Interestingly, the sensitivity of herpesviruses to LMB can vary. For instance, HSV-2, a close relative of HSV-1, exhibits natural resistance to the compound. cellsignal.com Studies have revealed that the viral protein ICP27 is a key determinant of this sensitivity. Mutations in the ICP27 protein of HSV-1 can confer resistance to LMB. cellsignal.cominvivogen.com Further investigations have shown that in HSV-1 infected cells, LMB treatment leads to a significant cytoplasmic accumulation of other immediate-early proteins, ICP0 and ICP4, an effect that is dependent on a functional ICP27. pnas.org This suggests a complex interplay between ICP27 and the CRM1-mediated export pathway that is crucial for efficient viral replication. The use of LMB in these studies has been pivotal in dissecting the specific functions of viral proteins and their interaction with host cell factors.

| Virus | Effect of Leptomycin B | Key Viral Protein Involved |

| Herpes Simplex Virus 1 (HSV-1) | Inhibition of replication, suppression of late protein synthesis | ICP27 |

| Herpes Simplex Virus 2 (HSV-2) | Natural resistance | ICP27 (and other viral genes) |

This table compares the effects of Leptomycin B on the replication of Herpes Simplex Virus 1 and 2.

Development of Advanced Research Probes and Derivatization Strategies

The potent and specific activity of Leptomycin B has driven the development of derivatives and research probes to further investigate CRM1 function and to explore potential therapeutic applications.

To facilitate the study of the interaction between Leptomycin B and its target, CRM1, researchers have synthesized biotinylated derivatives of LMB. nih.govnih.gov This modification allows for the detection and isolation of the LMB-CRM1 complex using streptavidin-based affinity purification methods. nih.gov

Binding experiments using biotinylated LMB have been instrumental in confirming that CRM1 is the primary cellular target of the compound. nih.gov These assays have demonstrated that LMB covalently binds to a specific cysteine residue (Cys-529 in Schizosaccharomyces pombe and the equivalent Cys528 in human CRM1) within the CRM1 protein. nih.govabcam.com This covalent modification is a Michael-type addition, where the α,β-unsaturated δ-lactone ring of LMB reacts with the sulfhydryl group of the cysteine. nih.gov The use of biotinylated LMB in competitive binding assays has also enabled the screening and characterization of other CRM1 inhibitors. wikipedia.org

While Leptomycin B is a powerful research tool, its development as a therapeutic agent has been hampered by significant in vivo toxicity. nih.gov This has spurred research into strategies to improve its therapeutic window by enhancing its specificity for target cells and reducing off-target effects.

One approach has been the synthesis of semi-synthetic derivatives of LMB. nih.gov The goal is to create analogs that retain the high potency of CRM1 inhibition but are better tolerated in vivo. nih.gov These efforts have led to the identification of nuclear export inhibitors (NEIs) with substantially improved therapeutic windows in preclinical models. nih.gov While these are not targeted delivery systems in the classical sense of nanoformulations or antibody-drug conjugates, this derivatization represents a key strategy to enhance the compound's utility by mitigating its toxicity, which is a major off-target effect. Investigations into the tissue distribution and differential effects of these analogs in cancer cells versus normal cells are ongoing. nih.gov The development of these better-tolerated derivatives demonstrates the potential of modulating the chemical structure of Leptomycin B to achieve a more favorable pharmacological profile.

Resistance Mechanisms to Leptomycin B

Cellular Resistance: Alterations in CRM1

The most direct mechanism of cellular resistance to Leptomycin B involves modifications to its target protein, CRM1. These alterations prevent the covalent binding of LMB, rendering the inhibitor ineffective.

Point Mutations in CRM1 (e.g., Cys529Ser in Schizosaccharomyces pombe)

The critical interaction between Leptomycin B and CRM1 occurs through a Michael-type addition reaction, where the α,β-unsaturated δ-lactone of LMB forms a covalent bond with the sulfhydryl group of a specific cysteine residue within CRM1. pnas.org In the fission yeast Schizosaccharomyces pombe, this key residue is Cysteine-529 (Cys529). pnas.org

Research has demonstrated that a single point mutation replacing this cysteine with a serine (Cys529Ser) is sufficient to confer high-level resistance to LMB. pnas.org The serine residue lacks the nucleophilic sulfhydryl group necessary for the covalent modification by LMB. Consequently, the mutant Crm1-K1 protein no longer binds to LMB, and cells expressing this mutant are able to continue nuclear export even in the presence of the drug. pnas.orgnih.gov This specific mutation has been a crucial tool in confirming that Crm1 is the direct and primary target of LMB. pnas.org The conservation of this cysteine residue in LMB-sensitive organisms, and its absence in naturally resistant ones, further underscores its importance in determining sensitivity to the compound. pnas.org

Impact of CRM1 Redistribution on Leptomycin B Sensitivity

Leptomycin B not only inhibits the export function of CRM1 but also alters its subcellular localization. In sensitive cells, treatment with LMB causes a significant redistribution of CRM1 from the nucleus to the cytoplasm. nih.gov This effect is a consequence of LMB inhibiting the nuclear import of CRM1, effectively trapping it in the cytoplasm. nih.gov This depletion of nuclear CRM1 further contributes to the accumulation of cargo proteins in the nucleus.

However, in cells expressing a resistant form of CRM1, such as the C528S mutant in A549 human lung cancer cells (equivalent to Cys529 in S. pombe), this LMB-induced redistribution does not occur. nih.gov The mutant CRM1, being unable to bind LMB, maintains its normal nucleocytoplasmic shuttling and distribution. This lack of redistribution in mutant cells is a clear indicator of their resistance to the effects of Leptomycin B.

| Cellular Resistance Mechanism | Organism/Cell Line | Specific Alteration | Effect on LMB Interaction |

| Point Mutation | Schizosaccharomyces pombe | Cys529Ser in Crm1 | Abolishes covalent binding of LMB |

| CRM1 Redistribution | A549 Human Lung Cancer Cells | C528S in CRM1 | Prevents LMB-induced redistribution of CRM1 to the cytoplasm |

Viral Resistance: Genetic Adaptations in Viral Proteins

Viruses that rely on the host cell's nuclear export machinery for their replication can be sensitive to Leptomycin B. However, some viruses exhibit intrinsic resistance, while others can acquire resistance through genetic mutations in their own proteins.

Intrinsic Resistance in Viral Strains (e.g., HSV-2)

Herpes Simplex Virus 2 (HSV-2), a close relative of Herpes Simplex Virus 1 (HSV-1), displays a natural resistance to Leptomycin B. nih.govtandfonline.com While HSV-1 replication is significantly blocked by LMB, several strains of HSV-2 are largely unaffected. tandfonline.com This intrinsic resistance suggests that HSV-2 has evolved to be less dependent on the CRM1-mediated export pathway for its replication in certain cell types or utilizes an alternative, LMB-insensitive mechanism. tandfonline.com Interestingly, studies have shown that this resistance is not conferred by the HSV-2 version of the ICP27 protein, a key regulatory protein implicated in HSV-1 resistance. nih.govtandfonline.com This indicates that other viral genes are responsible for the natural resistance of HSV-2 to Leptomycin B. nih.govtandfonline.com

Mutational Analysis of Viral Factors Conferring Resistance (e.g., HSV-1 ICP27)

In contrast to HSV-2, HSV-1 is highly sensitive to Leptomycin B. However, resistant variants of HSV-1 can be generated, and these often harbor mutations in the immediate-early protein ICP27. nih.govnih.gov ICP27 is a multifunctional protein that plays a role in the nuclear export of viral mRNAs.

Detailed mutational analysis has revealed that a single amino acid substitution, specifically a change from methionine to threonine at position 50 (M50T) in the N-terminal region of ICP27, is sufficient to confer resistance to LMB. nih.govpnas.org This mutation does not appear to affect the nuclear shuttling activity of ICP27 itself. pnas.org Instead, it is proposed that the N-terminal region of ICP27 has a nonessential activity that interferes with viral replication when CRM1 is inhibited by LMB. nih.gov The resistance mutations, such as M50T, are thought to weaken or abrogate this inhibitory activity. nih.gov Further studies have shown that LMB treatment of HSV-1 infected cells leads to the cytoplasmic accumulation of other immediate-early proteins, ICP0 and ICP4, an effect that is dependent on ICP27 and is reversed in cells infected with LMB-resistant mutants. pnas.org

| Viral Resistance Mechanism | Virus | Key Viral Protein | Nature of Resistance | Specific Finding |

| Intrinsic Resistance | Herpes Simplex Virus 2 (HSV-2) | Not ICP27 | Natural resistance to LMB | Other viral genes are responsible for the resistance. nih.govtandfonline.com |

| Acquired Resistance | Herpes Simplex Virus 1 (HSV-1) | ICP27 | Mutation in the viral protein | A single M50T substitution in ICP27 confers resistance. nih.govpnas.org |

Acquired Resistance in Model Systems and Strategies for Reversal

In addition to the specific mutations in CRM1, cells in culture can develop acquired resistance to Leptomycin B through various mechanisms. Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance the therapeutic potential of CRM1 inhibitors.

In some cancer cell lines, the status of the tumor suppressor protein p53 can influence sensitivity to LMB. For instance, lung cancer cells with wild-type p53 have been shown to be more resistant to LMB than cells with mutant or null p53. nih.gov This suggests that the cellular context and the status of key regulatory pathways can modulate the response to CRM1 inhibition.

Strategies to overcome or reverse resistance to Leptomycin B often involve combination therapies. One approach is to use other chemotherapeutic agents to sensitize resistant cells. For example, pretreatment of LMB-resistant lung cancer cells with doxorubicin (B1662922) has been shown to significantly increase their sensitivity to LMB. nih.gov This sensitization is associated with the activation of the p53 pathway. nih.gov

Another strategy involves combining LMB with targeted therapies to prevent or overcome acquired resistance to those agents. For example, LMB has been shown to act synergistically with the EGFR tyrosine kinase inhibitor gefitinib (B1684475) in non-small cell lung cancer cells, and co-treatment could reduce the development of gefitinib resistance. nih.gov Similarly, LMB has been shown to reverse acquired resistance to cisplatin (B142131) in ovarian cancer cell lines.

Mechanisms of Resistance Development in Cultured Cells

The primary mechanism by which cultured cancer cells develop resistance to Leptomycin B involves genetic mutations in the gene encoding its target protein, CRM1. nih.govnih.gov

Mutations in the CRM1/XPO1 Gene:

Research has identified that the potent inhibitory action of Leptomycin B stems from its covalent binding to a specific cysteine residue (Cys528) within the CRM1 protein. nih.govaacrjournals.org This binding event is a Michael addition reaction that effectively inactivates the exportin. nih.gov Consequently, mutations at this specific site can prevent this covalent interaction, thereby conferring resistance to the drug. nih.govaacrjournals.org

Studies have demonstrated that substituting this critical cysteine residue (Cys528) with a serine (C528S) renders cells completely resistant to Leptomycin B. nih.gov Importantly, this particular mutation does not appear to impair the normal function of the XPO1 protein, allowing the resistant cells to survive and proliferate in the presence of the inhibitor. nih.gov Other mutations within the XPO1 gene, such as the E571K mutation found in some B-cell malignancies, have also been identified, highlighting the role of this gene in oncogenesis and potential resistance pathways. nih.gov

The table below summarizes key findings related to CRM1 mutations and Leptomycin B resistance.

| Cell Line / Model | Key Finding | Implication for Resistance |

| General Cancer Cell Lines | Leptomycin B covalently binds to Cys528 of CRM1. nih.govaacrjournals.org | This specific interaction is essential for its inhibitory activity. |

| Mutant Cell Lines | Substitution of Cys528 with Serine (C528S) prevents covalent binding. nih.gov | Cells with this mutation are completely resistant to Leptomycin B. nih.gov |

| B-cell Malignancies | Identification of XPO1 mutation hotspot E571K. nih.gov | Suggests a role for XPO1 alterations in disease and potential resistance. |

Sensitization Strategies for Leptomycin B-Resistant Cells (e.g., Combination with Doxorubicin)

Overcoming resistance to Leptomycin B often involves combination therapy, where a second agent is used to re-sensitize resistant cells. nih.govplos.org A notable strategy involves the sequential use of the chemotherapeutic agent Doxorubicin followed by Leptomycin B. nih.govnih.gov

Combination with Doxorubicin:

Some cancer cells, particularly those with wild-type p53, exhibit intrinsic resistance to Leptomycin B. nih.govplos.orgnih.gov Doxorubicin is a well-known anticancer drug that induces DNA damage and activates the p53 tumor suppressor protein. plos.orgnih.govresearchgate.net The rationale for combining these two agents is to use Doxorubicin to first activate p53, and then use Leptomycin B to block its export from the nucleus, thereby trapping the activated p53 in the nucleus where it can effectively induce apoptosis. plos.orgnih.gov

In a study using the A549 lung cancer cell line, which is relatively resistant to Leptomycin B, pretreatment with Doxorubicin significantly enhanced the cytotoxic effects of subsequent Leptomycin B treatment. nih.govresearchgate.net This scheduled combination therapy led to a significant decrease in the 50% inhibitory concentration (IC50) of Leptomycin B. nih.govnih.gov

The table below presents the research findings on the synergistic effect of Doxorubicin and Leptomycin B in A549 cells.

| Treatment Regimen | IC50 of Leptomycin B on A549 Cells | Key Molecular Changes |

| Leptomycin B alone | 10.6 nM nih.govresearchgate.net | Moderate activation of p53 pathway. plos.org |

| Doxorubicin pretreatment followed by Leptomycin B | 4.4 nM nih.govresearchgate.net | Significant increase in p53 and p21 proteins; significant decrease in survivin. nih.govnih.gov |

This sensitization is associated with key molecular changes. The combination treatment leads to a significant increase in the nuclear levels of p53, phospho-p53 (Ser15), and the cell cycle inhibitor p21. nih.gov Concurrently, there is a significant decrease in the levels of anti-apoptotic proteins like survivin. nih.govresearchgate.net These findings suggest that pretreating resistant cells with an agent like Doxorubicin can restore the apoptotic signaling pathway, making them susceptible to the CRM1-inhibitory action of Leptomycin B. nih.govplos.orgnih.gov

Future Directions in Leptomycin B Research

Advancements in Biosynthetic Pathway Engineering for Novel Analogs

The high toxicity of Leptomycin B has limited its clinical development, creating a need for analogs with a wider therapeutic window. nih.gov While semi-synthetic derivatives have shown promise in being better tolerated in vivo while maintaining high potency, advancements in biosynthetic pathway engineering offer a powerful alternative for generating novel and potentially less toxic versions of the molecule. nih.govaacrjournals.org

The groundwork for this approach has been laid with the successful cloning and sequencing of the 90 kb leptomycin biosynthetic gene cluster (lep cluster) from Streptomyces sp. ATCC 39366. nih.govresearchgate.net This cluster contains the essential polyketide synthase (PKS) modules responsible for assembling the core structure of Leptomycin. nih.govgoogle.com The successful heterologous expression of this gene cluster in Streptomyces lividans, resulting in the production of both leptomycin A and B, confirms its completeness and functionality. nih.govresearchgate.net

Future research in this area will likely focus on the targeted genetic modification of these PKS modules. By altering the domains within these modules—such as the acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains—researchers can systematically modify the polyketide backbone of Leptomycin B. google.com This could involve:

Domain Swapping: Exchanging PKS domains from other biosynthetic pathways to incorporate different extender units into the leptomycin scaffold.

Site-Directed Mutagenesis: Introducing point mutations to alter the stereochemistry or degree of reduction at specific positions on the molecule.

Gene Deletion: Knocking out genes responsible for specific modifications to produce simplified analogs.

These genetic engineering strategies, often referred to as mutasynthesis, could lead to the production of a library of novel Leptomycin B analogs. researchgate.net The goal is to create derivatives with a modified structure that retains the ability to bind to CRM1 but exhibits a different off-target interaction profile, potentially leading to reduced toxicity and an improved therapeutic index. nih.gov

Elucidating Uncharacterized Molecular Targets and Off-Target Interactions

While CRM1 is the well-established primary target of Leptomycin B, the severe toxicity observed in preclinical and early clinical trials suggests the existence of off-target interactions. nih.govnih.gov Identifying these uncharacterized molecular targets is crucial for understanding the full spectrum of its biological activity and for designing safer analogs. The covalent nature of LMB's interaction with CRM1, through a Michael addition reaction, raises the possibility of similar interactions with other proteins containing reactive cysteine residues. nih.gov

Future investigations will likely employ advanced chemical proteomics and genomics approaches to systematically identify these off-target binding partners. youtube.comecancer.org Methodologies could include:

Affinity-Based Proteomics: Using biotinylated derivatives of Leptomycin B as bait to capture and identify interacting proteins from cell lysates via mass spectrometry. nih.govnih.gov

Competitive Activity-Based Protein Profiling (ABPP): This technique can identify other proteins that covalently bind to LMB by competing with broad-spectrum cysteine-reactive probes.

Genetic Screens: Employing techniques like CRISPR-Cas9 to screen for genes that, when knocked out, confer resistance or sensitivity to Leptomycin B, pointing to proteins in the affected pathways.

Preliminary evidence for off-target effects exists. For example, treatment with Leptomycin B has been shown to induce the appearance of novel, smaller forms of the human Mdm2 protein, suggesting an interaction that leads to its cleavage. nih.gov A thorough investigation into the on-target and off-target protein binding properties of both Leptomycin B and its newer, better-tolerated semi-synthetic analogs will be essential to correlate specific molecular interactions with efficacy and toxicity. nih.gov

Refined Methodologies for Cellular Response Profiling

Understanding the complex cellular responses to Leptomycin B requires sophisticated and high-throughput methodologies. Future research will move beyond traditional viability assays to incorporate a suite of advanced techniques that provide a more granular and dynamic view of the drug's effects.

High-Throughput Screening (HTS) Assays: The development of efficient HTS assays specifically designed to monitor nuclear transport is a significant step forward. williams.edu Such assays can be used to screen large libraries of the novel Leptomycin B analogs generated through biosynthetic engineering, rapidly identifying those that effectively inhibit CRM1. youtube.com These platforms can also be adapted to profile the effects of compounds on different cell types, providing insights into cell-specific responses. williams.edu

Advanced Imaging Techniques: High-resolution microscopy and live-cell imaging will be instrumental in dissecting the spatiotemporal dynamics of Leptomycin B's action. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) and fluorescence recovery after photobleaching (FRAP) can be used to monitor the inhibition of CRM1-cargo interactions and the altered movement of proteins between the nucleus and cytoplasm in real-time. Immunofluorescence can be used to track the subcellular localization of specific proteins known to be exported by CRM1, such as FMRP and KLLN, after treatment with Leptomycin B. researchgate.netresearchgate.net

-Omics Approaches: Systems biology approaches, including transcriptomics, proteomics, and metabolomics, will provide a global view of the cellular perturbations induced by Leptomycin B. By comparing the profiles of cells treated with the parent compound versus novel, less-toxic analogs, researchers can identify key pathways associated with toxicity. This comprehensive data can help build predictive models for the activity and safety of new derivatives.

Exploration of New Research Applications in Diverse Biological Systems

Initially identified for its antifungal properties, Leptomycin B has become a cornerstone tool in cancer research due to its ability to trap tumor suppressor proteins like p53 in the nucleus. wikipedia.orginvivogen.com However, its potent and specific mechanism of action makes it a valuable probe for exploring a wide array of biological processes in diverse systems.

Virology: The replication of many viruses, including HIV-1 and influenza virus, depends on the nuclear export of viral proteins and ribonucleoprotein complexes. nih.govnih.gov Leptomycin B has been instrumental in demonstrating the reliance of these viruses on the host's CRM1-mediated export pathway. nih.gov It has been shown to suppress HIV-1 replication in primary human monocytes and inhibit the export of influenza virus ribonucleoproteins. nih.govnih.gov Future research could explore the use of less-toxic Leptomycin B analogs as potential broad-spectrum antiviral agents or as tools to dissect the nuclear export mechanisms of other viruses.

Neurobiology: Recent studies have uncovered a potential neuroprotective role for Leptomycin B. In a rat model of status epilepticus, Leptomycin B was found to attenuate neuronal death. nih.gov This effect was linked to the activation of the ERK1/2 signaling pathway, mediated by PKA and PP2B. nih.gov This opens up a new avenue of research into the role of nucleocytoplasmic transport in neurological disorders and the potential for CRM1 inhibitors in neuroprotection.

Immunology: The regulation of immune responses often involves the precise localization of signaling molecules and transcription factors, such as NF-κB. wikipedia.org By modulating the nuclear export of these key proteins, Leptomycin B can alter immune cell function. For instance, it has been shown to impair the production of interferons in response to DNA stimulation by causing the nuclear accumulation of the DNA sensor cGAS. invivogen.com This makes Leptomycin B a valuable tool for studying the role of nuclear transport in immunity and inflammation.

The continued exploration of Leptomycin B and its derivatives in these and other biological systems will undoubtedly yield new insights into the fundamental processes of cellular regulation and may uncover novel therapeutic applications.

Q & A

Q. What methodologies mitigate batch-to-batch variability in Leptomycin B experiments?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including NMR purity checks and biological activity assays for each batch. Use internal reference standards (e.g., a stable CRM1 inhibitor) to normalize results across experiments. Document all QC data in supplementary materials for transparency .

Methodological Frameworks for Data Reporting

- Results Section : Present raw data (e.g., IC₅₀ values) alongside processed metrics (e.g., fold changes). Use tables to compare results across replicates and figures to visualize trends (e.g., dose-response curves) .

- Discussion Section : Link findings to prior studies (e.g., conflicting CRM1 binding data) and propose mechanistic hypotheses. Highlight limitations (e.g., in vitro models) and suggest in vivo follow-ups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.